molecular formula C12H24N2 B6616800 1-(3,3-dimethylcyclohexyl)piperazine CAS No. 1343110-03-1

1-(3,3-dimethylcyclohexyl)piperazine

Cat. No.: B6616800
CAS No.: 1343110-03-1
M. Wt: 196.33 g/mol
InChI Key: ZWPMAVFKPWAIDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,3-Dimethylcyclohexyl)piperazine is a chemical compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a 3,3-dimethylcyclohexyl group attached to the piperazine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(3,3-dimethylcyclohexyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives through the condensation of an amine, an aldehyde, an isocyanide, and a carboxylic acid . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3,3-Dimethylcyclohexyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups using reagents like alkyl halides or sulfonyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups onto the piperazine ring.

Scientific Research Applications

1-(3,3-Dimethylcyclohexyl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,3-dimethylcyclohexyl)piperazine involves its interaction with specific molecular targets. For example, piperazine derivatives are known to act as GABA receptor agonists, which can lead to the modulation of neurotransmitter activity in the central nervous system . The compound may also interact with other receptors and enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

1-(3,3-Dimethylcyclohexyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it a valuable compound for various research applications.

Properties

IUPAC Name

1-(3,3-dimethylcyclohexyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-12(2)5-3-4-11(10-12)14-8-6-13-7-9-14/h11,13H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPMAVFKPWAIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)N2CCNCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.